molecular formula C4H4N4O4 B15199689 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid CAS No. 3787-09-5

1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid

Cat. No.: B15199689
CAS No.: 3787-09-5
M. Wt: 172.10 g/mol
InChI Key: BJEZXJBWVBDMLN-UHFFFAOYSA-N
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Description

1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid is a heterocyclic compound with the molecular formula C₄H₄N₄O₄.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with dicarboxylic acid precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired tetrazine ring structure .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products .

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid involves its ability to undergo redox reactions, which can alter its chemical state and properties. These redox reactions are often reversible, allowing the compound to act as a redox-active material in various applications . The molecular targets and pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid is unique due to its specific redox properties and the ability to form stable coordination compounds. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

3787-09-5

Molecular Formula

C4H4N4O4

Molecular Weight

172.10 g/mol

IUPAC Name

1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid

InChI

InChI=1S/C4H4N4O4/c9-3(10)1-5-7-2(4(11)12)8-6-1/h(H,5,6)(H,7,8)(H,9,10)(H,11,12)

InChI Key

BJEZXJBWVBDMLN-UHFFFAOYSA-N

Canonical SMILES

C1(=NNC(=NN1)C(=O)O)C(=O)O

Origin of Product

United States

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